Cas no 22409-76-3 (1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-)
22409-76-3 structure
Product Name:1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-
CAS No:22409-76-3
MF:C16H16Br2
MW:368.106243133545
CID:1409825
PubChem ID:59166458
Update Time:2025-04-20
1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-
- 5-bromo-2-(4-bromo-2,6-dimethylphenyl)-1,3-dimethylbenzene
- GQRNUKOYCMDUPO-UHFFFAOYSA-N
- 22409-76-3
- SCHEMBL12159414
- DTXSID90731174
- 4,4'-dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl
-
- Inchi: 1S/C16H16Br2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,1-4H3
- InChI Key: GQRNUKOYCMDUPO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C(=C(C)C=1)C1C(C)=CC(=CC=1C)Br
Computed Properties
- Exact Mass: 365.96188
- Monoisotopic Mass: 365.96188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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